molecular formula C13H17F3O B1428358 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol CAS No. 1486088-93-0

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol

Cat. No.: B1428358
CAS No.: 1486088-93-0
M. Wt: 246.27 g/mol
InChI Key: KKZHSSOVWLWXPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Trifluoromethyl Chemistry

The historical development of trifluoromethyl chemistry traces its origins to the early 20th century, with the first investigations into trifluoromethyl groups in relation to biological activity conducted by F. Lehmann in 1927. This pioneering work established the foundation for understanding the unique properties imparted by trifluoromethyl substitution in organic molecules. The medicinal applications of trifluoromethyl groups date back to 1928, although intensive research efforts began in earnest during the mid-1940s.

An early synthetic breakthrough came in 1892 when Frédéric Swarts developed a method based on antimony fluoride for introducing trifluoromethyl groups into organic compounds. In this seminal reaction, benzotrichloride was treated with antimony trifluoride to yield both difluoromethyl and trifluoromethyl derivatives. The 1930s witnessed significant industrial advancement when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, improving the practicality and scalability of trifluoromethylation processes.

The McLoughlin-Thrower reaction, developed in 1968, marked another crucial milestone in trifluoromethyl chemistry as an early coupling reaction utilizing iodofluoroalkanes, iodoaromatic compounds, and copper. This methodology was subsequently adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylation applications, expanding the scope of accessible trifluoromethylated compounds.

The 1980s brought revolutionary developments with Ingo Ruppert's preparation of trifluoromethyltrimethylsilane in 1984, followed by Prakash and Olah's groundbreaking work in 1989 on fluoride activation of this reagent for nucleophilic trifluoromethylation of carbonyl compounds. This period established the foundation for modern trifluoromethylation methodologies that continue to evolve today.

Table 1: Historical Milestones in Trifluoromethyl Chemistry

Year Development Contributors Significance
1892 Antimony fluoride method Frédéric Swarts First practical trifluoromethylation method
1927 Biological activity investigation F. Lehmann First study of trifluoromethyl groups in biology
1930s Hydrogen fluoride replacement Kinetic Chemicals, IG Farben Industrial scale improvement
1968 McLoughlin-Thrower reaction McLoughlin, Thrower Early coupling methodology
1984 Trifluoromethyltrimethylsilane Ingo Ruppert Revolutionary nucleophilic reagent
1989 Fluoride activation protocol Prakash, Olah Modern nucleophilic trifluoromethylation

Significance of 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol in Chemical Research

This compound occupies a unique position in contemporary chemical research as a specialized trifluoromethylated secondary alcohol with distinctive structural features. This compound, bearing the CAS registry number 1486088-93-0, represents an important example of how trifluoromethyl substitution can be strategically incorporated into complex organic frameworks to modify their properties and reactivity patterns. The compound's significance extends beyond its structural novelty to encompass its potential as a building block for more complex fluorinated molecules.

The research importance of this compound stems from its ability to serve as a model system for understanding the electronic and steric effects of trifluoromethyl substitution in secondary alcohols. The trifluoromethyl group's electron-withdrawing nature significantly influences the compound's reactivity and binding affinity to various biological targets, making it valuable for structure-activity relationship studies. Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced pharmacological effects due to their unique electronic properties, positioning this specific alcohol as a potential pharmaceutical intermediate.

Current research applications of this compound focus on its utility in drug development programs where it serves as a building block for synthesizing new therapeutic agents. The compound's structural framework allows for systematic modification of molecular properties through strategic substitution patterns, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic parameters. Its role in late-stage functionalization reactions has also garnered significant attention, particularly in the context of diversifying pharmaceutical lead compounds.

The compound's significance in materials science research cannot be overlooked, as trifluoromethylated alcohols often serve as precursors for specialized polymers and surface-active agents. The unique combination of hydrophobic trifluoromethyl character with the polar hydroxyl functionality creates amphiphilic properties that are valuable in developing advanced materials with tailored surface properties and enhanced chemical resistance.

Table 2: Research Applications of this compound

Research Area Application Key Properties Utilized Research Impact
Medicinal Chemistry Pharmaceutical intermediate Electronic properties, lipophilicity High - drug development
Structure-Activity Studies Model compound Trifluoromethyl effects Medium - mechanistic insights
Materials Science Polymer precursor Amphiphilic properties Medium - specialty materials
Synthetic Methodology Building block Functional group compatibility High - synthetic diversity

Structural Uniqueness Among Fluorinated Organic Compounds

The structural uniqueness of this compound among fluorinated organic compounds arises from its sophisticated combination of structural elements that create a molecule with exceptional properties and reactivity patterns. The compound features a secondary alcohol functionality positioned at the 2-carbon of a butanol backbone, with two methyl groups at the 3-position creating significant steric bulk around the hydroxyl-bearing carbon. This arrangement, combined with the trifluoromethyl-substituted phenyl group at the 1-position, creates a unique three-dimensional architecture that distinguishes it from other fluorinated alcohols.

The trifluoromethyl group's positioning on the phenyl ring, specifically at the 2-position (ortho to the connecting point), creates unique electronic and steric interactions that are not observed in para- or meta-substituted analogs. This ortho-positioning results in significant conformational constraints and electronic perturbations that affect the molecule's overall reactivity and binding characteristics. The electron-withdrawing nature of the trifluoromethyl group, with its electronegativity intermediate between fluorine and chlorine, creates a localized electronic deficiency that influences neighboring molecular regions.

The structural framework exhibits remarkable three-dimensional complexity due to the interplay between the bulky tert-butyl-like grouping (the 3,3-dimethyl substitution) and the trifluoromethyl-phenyl system. This creates a molecule with restricted conformational flexibility while maintaining the reactive secondary alcohol functionality. The hydroxyl group's positioning between these sterically demanding groups results in unique hydrogen-bonding patterns and reactivity profiles that set this compound apart from simpler fluorinated alcohols.

Computational analysis reveals that the compound's molecular architecture results in distinctive electrostatic potential surfaces and lipophilicity patterns that distinguish it from related fluorinated compounds. The topological polar surface area and partition coefficient values reflect the balanced contribution of the polar hydroxyl group and the lipophilic fluorinated aromatic system, creating a molecule with unique physicochemical properties suitable for specialized applications.

Table 3: Structural Comparison with Related Fluorinated Compounds

Compound Type Structural Features Unique Properties Distinction from Target Compound
Simple trifluoromethyl alcohols Linear chain, single substitution Basic fluorinated reactivity Lacks aromatic system and steric bulk
Para-substituted analogs Trifluoromethyl at para position Different electronic distribution Reduced conformational constraints
Primary alcohol variants Hydroxyl at terminal carbon Higher reactivity, different sterics Less sterically hindered
Non-methylated analogs Absence of 3,3-dimethyl groups Increased conformational freedom Greater molecular flexibility

Table 4: Key Molecular Parameters of this compound

Parameter Value Significance
Molecular Formula C₁₃H₁₇F₃O Defines elemental composition
Molecular Weight 246.27 g/mol Influences physicochemical properties
Topological Polar Surface Area 20.23 Ų Affects membrane permeability
Calculated LogP 3.6549 Indicates lipophilicity balance
Hydrogen Bond Donors 1 Limited hydrogen bonding capacity
Hydrogen Bond Acceptors 1 Restricted interaction sites
Rotatable Bonds 2 Conformational flexibility measure

Properties

IUPAC Name

3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3O/c1-12(2,3)11(17)8-9-6-4-5-7-10(9)13(14,15)16/h4-7,11,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKZHSSOVWLWXPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CC1=CC=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate biological pathways and result in desired therapeutic effects .

Comparison with Similar Compounds

Substituent Variations: Sulfonyl vs. Trifluoromethylphenyl Groups

Compound: 3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one (CAS: Not provided)

  • Structure : The ketone analog of the target alcohol, with a phenylsulfonyl group replacing the trifluoromethylphenyl moiety.
  • Synthesis : Prepared via nucleophilic substitution of 1-bromo-3,3-dimethylbutan-2-one with benzenesulfinic acid (84% yield) .
  • Physical Properties : Melting point (80–81°C) and reduced polarity compared to the alcohol derivative.
  • Reduction : Reduced to racemic 3,3-dimethyl-1-(phenylsulfonyl)butan-2-ol using NaBH₄, highlighting the influence of the sulfonyl group on reactivity .

Comparison :

  • The sulfonyl group (electron-withdrawing) increases the compound’s stability but reduces lipophilicity compared to the CF₃-substituted analog.

Aliphatic Alcohols with Methyl and Alkenyl Substituents

Compounds :

  • 2-Methyl-3-buten-2-ol (CAS 115-18-4): Boiling point 98–99°C, density 0.824 g/mL .
  • 3-Methyl-2-buten-1-ol (CAS 556-82-1): Boiling point 140°C, density 0.84 g/mL .

Comparison :

  • The target compound’s aromatic and fluorinated substituents result in higher molecular weight (C₁₃H₁₇F₃O vs. C₅H₁₀O for 2-methyl-3-buten-2-ol) and boiling point (estimated >200°C due to increased van der Waals forces).
  • Aliphatic alcohols lack the electronic effects of CF₃, leading to lower acidity (pKa ~16–18 for aliphatic alcohols vs.

Fluorinated Butanol Derivatives

Compounds :

  • 3,3,4,4-Tetrafluorobutan-2-ol (CAS Not provided): Features adjacent fluorines on C3 and C4, increasing hydroxyl acidity .
  • 3,3,4,4,4-Pentafluoro-1-[4-fluorophenyl]butan-2-amine (CAS Not provided): Combines fluorinated alkyl and aryl groups, enhancing lipophilicity .

Comparison :

  • The target compound’s CF₃ group on the phenyl ring provides localized electron withdrawal, whereas fluorinated alkyl chains (e.g., 3,3,4,4-tetrafluorobutan-2-ol) distribute electron effects across the carbon backbone.
  • Fluorinated amines (e.g., pentafluoro-butylamine derivatives) exhibit basicity absent in the target alcohol, altering solubility in acidic environments .

Comparison :

  • Bitertanol’s heterocyclic groups enhance bioactivity but reduce synthetic accessibility compared to the target compound.
  • The target’s CF₃ group may offer similar electron-withdrawing effects to Bitertanol’s triazole, but without the nitrogen-based pharmacophore .

Data Tables for Key Comparisons

Table 1: Physical and Structural Properties

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Melting Point (°C) Lipophilicity (LogP est.)
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol C₁₃H₁₇F₃O CF₃, 3,3-dimethyl, -OH >200* Not reported ~3.5 (high)
3,3-Dimethyl-1-(phenylsulfonyl)butan-2-one C₁₂H₁₆O₃S PhSO₂, 3,3-dimethyl, C=O Not reported 80–81 ~2.0
2-Methyl-3-buten-2-ol C₅H₁₀O Alkenyl, -OH 98–99 Not reported 0.5
Bitertanol C₂₀H₂₃N₃O₂ Biphenyl ether, triazole Not reported Not reported ~4.2

*Estimated based on structural analogs.

Biological Activity

3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol, an organic compound with the CAS number 1486088-93-0, belongs to the class of alcohols and features a trifluoromethyl group attached to a phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various research fields, including medicinal chemistry and agrochemicals.

The molecular formula of this compound is C13H17F3OC_{13}H_{17}F_3O with a molecular weight of 246.27 g/mol. Its structure includes a butanol backbone with two methyl groups at the third carbon, contributing to its reactivity and potential biological activity.

Table 1: Chemical Structure and Properties

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₃H₁₇F₃O
Molecular Weight246.27 g/mol
CAS Number1486088-93-0

Biological Activity

The biological activity of this compound is primarily attributed to the trifluoromethyl group, which enhances the compound's interaction with biological targets. Research indicates that compounds containing trifluoromethyl groups can exhibit significant pharmacological effects due to their unique electronic properties.

The trifluoromethyl group is highly electronegative, influencing the compound's reactivity and binding affinity to various enzymes or receptors. This interaction can modulate biological pathways and result in therapeutic effects. The compound has been explored for its potential in drug development, particularly as a building block for synthesizing new therapeutic agents.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies suggest that similar compounds with trifluoromethyl substitutions exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to this compound have shown efficacy comparable to established antibiotics like streptomycin against Staphylococcus aureus .
  • Cytotoxicity Studies : The cytotoxic effects of related compounds have been evaluated against various cancer cell lines, including HeLa and Vero cells. Some studies indicate that modifications in the aromatic ring can significantly affect the cytotoxic potency, suggesting that further exploration of this compound could lead to the development of effective anticancer agents .

Table 2: Cytotoxicity Data

CompoundCell LineIC₅₀ (µM)
Trifluoromethyl derivative AHeLa10
Trifluoromethyl derivative BVero15
This compoundTBDTBD

Applications in Drug Discovery

The compound's unique structural features make it valuable in medicinal chemistry for developing new drugs. Its ability to modify biological pathways through enzyme interaction positions it as a candidate for further investigation in drug discovery processes.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol?

Answer:
The compound can be synthesized via nucleophilic addition or Friedel-Crafts alkylation. For example:

  • Grignard Reaction : React 2-(trifluoromethyl)benzaldehyde with a Grignard reagent derived from 3,3-dimethyl-1-bromo-2-propanol. Quench with acidic workup to yield the alcohol .
  • Stereochemical Control : Use chiral catalysts or resolving agents to address steric hindrance from the 3,3-dimethyl groups, as demonstrated in stereocontrolled syntheses of analogous fluorinated alcohols .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to the compound’s lipophilic nature .

Advanced: How can computational modeling predict the compound’s electronic and steric effects?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map:

  • Electron Distribution : The trifluoromethyl group’s electron-withdrawing effects on the aromatic ring and hydroxyl group .
  • Steric Maps : Visualize steric clashes between the 3,3-dimethyl groups and the phenyl ring using molecular mechanics (MMFF94 force field) .
  • QSPR Models : Quantitative Structure-Property Relationship models correlate substituent effects with solubility or logP values, aiding in property prediction .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Identify methine proton (C-OH) near δ 3.5–4.0 ppm and aromatic protons (δ 7.2–7.8 ppm) .
    • 19^{19}F NMR: Confirm trifluoromethyl group at δ -60 to -65 ppm .
  • IR Spectroscopy : O-H stretch (~3300 cm1^{-1}) and C-F stretches (1100–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+^+ expected at m/z 262.1284) .

Advanced: How can stereochemical outcomes be optimized during synthesis?

Answer:

  • Chiral Auxiliaries : Employ Evans oxazolidinones or Corey lactams to direct asymmetric induction .
  • Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru-BINAP) to resolve racemic mixtures .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration post-synthesis .

Basic: What are the best practices for analyzing the compound’s stability under varying conditions?

Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (25–300°C, 10°C/min) to detect decomposition .
  • Photostability : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 1–13, 37°C) and track hydrolysis kinetics .

Advanced: What biological targets or mechanisms are associated with this compound?

Answer:

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) due to structural similarity to mitochondrial complex inhibitors .
  • Membrane Permeability : Use Caco-2 cell assays to assess absorption, leveraging the trifluoromethyl group’s lipophilicity .
  • Receptor Binding : Molecular docking (AutoDock Vina) predicts interactions with G-protein-coupled receptors (GPCRs) .

Basic: How to mitigate solubility challenges in aqueous experimental systems?

Answer:

  • Co-Solvents : Use DMSO or cyclodextrins for in vitro assays (≤1% v/v to minimize cytotoxicity) .
  • Micellar Systems : Incorporate surfactants (e.g., Tween-80) for in vivo pharmacokinetic studies .
  • Salt Formation : Explore sodium or hydrochloride salts to enhance aqueous solubility .

Advanced: What strategies resolve contradictions in reported biological activity data?

Answer:

  • Meta-Analysis : Compare datasets from PubChem, DSSTox, and peer-reviewed studies to identify outliers .
  • Dose-Response Curves : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to validate EC50_{50} values .
  • Proteomics : Use SILAC (Stable Isotope Labeling by Amino acids in Cell culture) to identify off-target effects .

Basic: What computational tools model the compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, blood-brain barrier penetration, and CYP inhibition .
  • Molecular Dynamics (MD) : GROMACS simulations model diffusion coefficients in lipid bilayers .
  • PBPK Modeling : GastroPlus or PK-Sim simulate absorption/distribution profiles .

Advanced: How does the compound interact with industrial catalysts in scalable syntheses?

Answer:

  • Heterogeneous Catalysis : Screen Pd/C or Ni-Al2_2O3_3 for hydrogenation steps under high-pressure H2_2 (50–100 bar) .
  • Flow Chemistry : Optimize residence time and temperature in microreactors to minimize byproducts .
  • Life Cycle Assessment (LCA) : Compare environmental impacts of catalytic routes using EATOS software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.